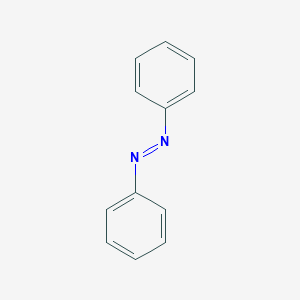

Azobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

diphenyldiazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLAVOWQYNRWNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 |

Source

|

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33808-60-5 |

Source

|

| Record name | Diazene, 1,2-diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33808-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020123, DTXSID601026524 |

Source

|

| Record name | Azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Diphenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS] |

Source

|

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

559 °F at 760 mmHg (NTP, 1992), 293 °C |

Source

|

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C |

Source

|

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/ |

Source

|

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C |

Source

|

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals | |

CAS No. |

103-33-3, 1080-16-6, 17082-12-1 |

Source

|

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, diphenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | azobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Diphenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0U1H6UG5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 °F (NTP, 1992), 68 °C |

Source

|

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of Azobenzene

Introduction

Azobenzene is a deceptively simple aromatic molecule, composed of two phenyl rings bridged by a nitrogen-nitrogen double bond (N=N).[1] First synthesized in the 19th century, its initial value was seen in its vibrant color, which positioned it as a foundational compound in the burgeoning synthetic dye industry.[2] However, a latent property, its ability to undergo a reversible structural change in response to light, lay dormant in the scientific literature for over a century. The discovery of its photoisomerization in 1937 marked a paradigm shift, transforming azobenzene from a mere chromophore into a prototype for molecular switches.[2][3] This guide provides a technical exploration of azobenzene's journey, from its initial discovery and synthesis to the elucidation of its remarkable photochemical properties and its subsequent rise as a cornerstone of photopharmacology, molecular machinery, and advanced materials science.

Part 1: The Dawn of Azo Chemistry: Discovery and Early Synthesis

The story of azobenzene begins in 1834 with the German chemist Eilhard Mitscherlich.[1][3][4][5] While investigating derivatives of benzene, which he had also successfully synthesized, Mitscherlich was the first to describe the compound.[5][6][7] His work laid the groundwork for a new class of compounds characterized by the azo linkage.

Initial interest in azobenzene was primarily driven by its properties as a dye.[2][8] The first practical synthesis, which allowed for the production of yellowish-red crystalline flakes, was documented in 1856.[1] This classical method relied on the reduction of nitrobenzene.

Historical Experimental Protocol: Synthesis via Nitrobenzene Reduction (1856 Method)

The foundational synthesis of azobenzene involves the reduction of nitrobenzene using iron filings in the presence of an acid.[1] This method, while historically significant, is less common today but illustrates the fundamental chemistry involved.

Methodology:

-

Reaction Setup: A flask is charged with nitrobenzene.

-

Reagent Addition: Iron filings are added to the flask, followed by the slow addition of acetic acid. The acid reacts with the iron to generate the reducing agent in situ.

-

Reaction Conditions: The mixture is heated to initiate and sustain the reduction of the nitro group (-NO₂) to the azo group (-N=N-).

-

Workup and Isolation: After the reaction is complete, the mixture is cooled. The product is then isolated from the iron salts and unreacted starting material, typically through extraction and subsequent recrystallization to yield the characteristic orange-red crystals of trans-azobenzene.[1]

This early work established azobenzene as an accessible and colorful compound, securing its place in the chemical industry long before its more complex photochemical behaviors were understood.[2][8]

Part 2: A Pivotal Discovery: The Dawn of Photochemistry

For over a century, azobenzene was primarily regarded as a static, colored molecule. This perception changed dramatically in 1937 with the work of G. S. Hartley.[3][9][10][11] While investigating the solubility of azobenzene, Hartley observed that exposure to sunlight caused a reproducible change in the compound's properties, specifically its light absorption.[9][10] He correctly deduced that the molecule was undergoing a reversible isomerization between two distinct forms.

Hartley was the first to successfully isolate the less stable cis-isomer by irradiating a solution of the common trans-azobenzene and then performing a careful solvent extraction.[3] This breakthrough demonstrated that light could be used as an external stimulus to control the geometry of a molecule, a concept that now underpins the entire field of photoswitchable materials and drugs.[2][3]

Core Concept: Photoisomerization

Hartley's discovery introduced the principle of photoisomerization for azobenzene. The molecule exists in two geometric isomers:

-

trans-Azobenzene (E-isomer): The thermodynamically more stable form. The phenyl groups are on opposite sides of the N=N bond, resulting in a relatively planar and elongated structure.[1][12]

-

cis-Azobenzene (Z-isomer): The less stable, metastable form. The phenyl groups are on the same side of the N=N bond, forcing the molecule into a nonplanar, bent structure.[1][12]

Light provides the energy to overcome the activation barrier for rotation or inversion around the N=N double bond, allowing for interconversion between these two states.[12][13]

Part 3: Unraveling the Mechanism of Action

Following Hartley's discovery, significant research efforts in the 1950s and beyond were dedicated to understanding the precise mechanism of this light-induced transformation.[2] This required a detailed investigation of the molecule's photophysics and the dynamics of its excited states.

Spectroscopic Properties and Wavelength Control

The ability to selectively control the isomerization process hinges on the distinct electronic absorption spectra of the two isomers.

-

trans-to-cis Isomerization: The stable trans-isomer has a strong π-π* absorption band in the ultraviolet (UV) region (around 320-350 nm). Irradiation with UV light excites the molecule to the S₂ state, efficiently triggering its conversion to the cis-form.[1][12]

-

cis-to-trans Isomerization: The cis-isomer can be converted back to the trans-form in two ways.

-

Photochemically: It has a distinct n-π* absorption band at longer wavelengths in the blue or visible region (>400 nm).[1][12] Absorbing a photon of this wavelength excites the molecule to the S₁ state, driving it back to the trans configuration.

-

Thermally: In the absence of light, the metastable cis-isomer will slowly relax back to the more stable trans-form.[1][14] The rate of this thermal relaxation varies significantly based on the molecular structure and environment, from seconds to hours.[1]

-

| Isomer | Geometry | End-to-End Distance (C4-C4') | Dipole Moment | Thermal Stability | Wavelength for Forward Isomerization | Wavelength for Reverse Isomerization |

| trans-Azobenzene | Planar | ~9.0 Å | 0 D | High | ~320-350 nm (UV) | N/A |

| cis-Azobenzene | Nonplanar, Bent | ~5.5 Å | ~3.0 D | Low (Metastable) | N/A | >400 nm (Visible) or Thermal |

Data compiled from multiple sources.[1][12]

Mechanistic Pathways: Rotation vs. Inversion

The exact pathway the molecule takes during isomerization has been a subject of extensive debate.[1][3] Two primary mechanisms have been proposed:

-

Rotation: This pathway involves a torsion or twisting motion around the N=N axis, temporarily breaking the pi-bond.[1][13]

-

Inversion: This pathway involves a planar transition state where one of the C-N=N bond angles linearizes, similar to an umbrella flipping inside out.[1][13][14]

Current understanding, supported by advanced spectroscopy and computational studies, suggests that the mechanism may depend on the specific electronic state that is excited.[1][15] It has been proposed that the trans-to-cis conversion (following S₂ excitation) proceeds via rotation, while the cis-to-trans relaxation (from the S₁ state) occurs through inversion.[1] However, this is still an active area of research.[3][15]

Caption: The photoisomerization cycle of azobenzene.

Part 4: From Curiosity to Application

The precise and reversible control over molecular geometry has made azobenzene an invaluable tool in various scientific fields. The significant structural change—a decrease in the end-to-end distance from about 9.0 Å in the trans form to 5.5 Å in the cis form—can be used to induce larger-scale effects.[12]

Photopharmacology and Drug Delivery

Azobenzene's photoswitchable nature is being exploited to create "photodrugs" or photo-responsive drug delivery systems.[2][16]

-

Photoswitchable Prodrugs: An azobenzene moiety can be incorporated into the structure of a pharmacologically active molecule. In one isomeric state (e.g., trans), the drug is inactive. Upon irradiation with a specific wavelength of light, it converts to the other isomer (e.g., cis), which has the correct shape to bind to its biological target, thereby activating the drug with high spatial and temporal precision.[16]

-

Hypoxia-Sensitive Linkers: Beyond light, the azo bond is susceptible to enzymatic cleavage by azoreductases, enzymes that are overexpressed in hypoxic (low-oxygen) environments characteristic of solid tumors.[16][17] This allows azobenzene to be used as a cleavable linker in prodrugs, designed to release a therapeutic agent specifically within the tumor microenvironment.[17][18]

Molecular Machines and Materials Science

The light-induced motion of azobenzene can be harnessed to perform work on a molecular scale. When incorporated into polymers or other materials, the collective isomerization of many azobenzene units can lead to macroscopic changes in shape, color, or mechanical properties.[2] This has led to the development of light-activated actuators, smart surfaces, and optical data storage materials.[2][15][19]

Part 5: Modern Synthesis and Methodologies

While the fundamental chemistry remains the same, modern synthetic methods for azobenzene offer improved yields, milder conditions, and greater functional group tolerance compared to historical procedures.[20][21]

Modern Synthetic Routes

-

Reduction of Nitroaromatics: A common modern approach involves the reduction of nitrobenzene using zinc dust in an alkaline solution, which is a modification of early methods.[1][22] Other reducing systems like those based on samarium diiodide (SmI₂) are also used for their efficiency and mild conditions.[20]

-

Oxidative Coupling of Anilines: This method involves the direct oxidation of anilines to form the N=N bond.

-

Mills Reaction: The condensation of an aromatic nitroso compound with an aniline.[8]

-

Azo Coupling: The reaction of a diazonium salt with an activated aromatic compound, a cornerstone of dye synthesis.[8]

Modern Experimental Protocol: Synthesis via Zinc and NaOH

This procedure is a common and reliable laboratory-scale synthesis of azobenzene.[22]

Reagents & Equipment:

-

Nitrobenzene

-

Methanol

-

Sodium Hydroxide (NaOH)

-

Zinc dust

-

Round-bottom flask with reflux condenser and magnetic stirrer

Methodology:

-

Preparation: In the flask, dissolve nitrobenzene in methanol. Separately, prepare an aqueous solution of sodium hydroxide.

-

Reagent Combination: Add the NaOH solution to the nitrobenzene-methanol mixture.

-

Reduction: While stirring vigorously, add zinc dust portion-wise to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress can be monitored by the disappearance of the characteristic smell of nitrobenzene.[22]

-

Isolation: Filter the hot mixture to remove the solid sodium zincate precipitate.

-

Purification: Distill off the methanol from the filtrate. The remaining residue is chilled, causing the crude azobenzene to crystallize. The crude product is then washed and recrystallized, typically from ethanol, to yield pure trans-azobenzene.[22]

Conclusion

The history of azobenzene is a compelling narrative of scientific evolution. What began as a simple colored compound in the 19th century has become a central player in modern photochemistry, materials science, and medicine. Its journey from dye to dynamic molecular switch was unlocked by the fundamental discovery of its photoisomerization. The ability to precisely manipulate its structure with light continues to inspire innovation, driving the development of smart therapeutics, light-powered molecular machines, and responsive materials. The ongoing exploration of its photochemical intricacies ensures that azobenzene will remain a molecule of profound scientific interest for the foreseeable future.

References

-

Azobenzene - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Azobenzene and light: A journey through history - American Chemical Society. (2025, March 23). Retrieved January 4, 2026, from [Link]

-

Schultz, T., Quenneville, J., Levine, B., Toniolo, A., Martínez, T. J., Lochbrunner, S., Schmitt, M., Shaffer, J. P., Zgierski, M. Z., & Stolow, A. (2003). Mechanism and Dynamics of Azobenzene Photoisomerization. Journal of the American Chemical Society, 125(27), 8098–8099. [Link]

- Baroncini, M., Ragazzon, G., Silvi, S., Venturi, M., & Credi, A. (2016). Azobenzene photoisomerization: an old reaction for activating new molecular devices and materials. In A. Albini & E. Fasani (Eds.), Photochemistry: Volume 44 (pp. 296-323). The Royal Society of Chemistry.

-

Sakai, N., Chida, N., & Konakahara, T. (2003). Mechanism of Cis-to-Trans Isomerization of Azobenzene: Direct MD Study. The Journal of Physical Chemistry A, 107(24), 4906–4910. [Link]

-

Schultz, T., et al. (2003). Mechanism and Dynamics of Azobenzene Photoisomerization. Journal of the American Chemical Society. Available at: [Link]

-

Wang, L., et al. (2018). Photoisomerization Mechanism of the Trans-cis Azobenzene Sulphonate Derivatives. Acta Physico-Chimica Sinica. Available at: [Link]

-

García-Amorós, J., & Velasco, D. (2012). Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry, 8, 1003–1017. [Link]

-

Ciminelli, C., Granucci, G., & Persico, M. (2004). Theoretical Study of the Isomerization Mechanism of Azobenzene and Disubstituted Azobenzene Derivatives. The Journal of Physical Chemistry A, 108(49), 10842–10851. [Link]

-

Sakai, N., et al. (2003). Mechanism of Cis-to-Trans Isomerization of Azobenzene: Direct MD Study. The Journal of Physical Chemistry A. Available at: [Link]

-

Carbone, A., et al. (2022). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

-

Azobenzene – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 4, 2026, from [Link]

-

Lan, Z., & Lu, Y. (2006). Mechanism of cis to trans isomerization of azobenzene and response to external load. arXiv. Available at: [Link]

-

Carbone, A., et al. (2022). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Advances in Application of Azobenzene as a Trigger in Biomedicine: Molecular Design and Spontaneous Assembly. (2021). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Azobenzene. - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

-

Wang, Z., et al. (2021). Advances in Application of Azobenzene as a Trigger in Biomedicine: Molecular Design and Spontaneous Assembly. Advanced Materials. Available at: [Link]

-

Main pharmacological activities of azobenzene derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Janssen, J. F. (1970). The photoisomerization of azobenzene: A TLC experiment for the undergraduate organic laboratory. Journal of Chemical Education, 47(1), 54. [Link]

-

Eilhard Mitscherlich - Encyclopedia.com. (2018, May 23). Retrieved January 4, 2026, from [Link]

- Griffiths, J. (1972). Photochemistry of Azobenzene and its Derivatives. Chemical Society Reviews, 1(4), 481-493.

-

Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews, 40(7), 3835-3853. [Link]

-

Photoisomerization of Azobenzenes. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. [Link]

-

Hartley, G. S. (1937). The Cis-form of Azobenzene. Nature, 140, 281. Retrieved from [Link]

-

The absorption spectrum of cis-azobenzene. (n.d.). Retrieved January 4, 2026, from [Link]

-

Francke, C., et al. (2017). Convenient Electrocatalytic Synthesis of Azobenzenes from Nitroaromatic Derivatives Using SmI2. ACS Catalysis. Available at: [Link]

-

THE SMALL SCALE PREPARATION OF AZO- BENZENE AND OF HYDRAZOBENZENE. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of azobenzenes: The coloured pieces of molecular materials. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]

-

One-pot preparation of azobenzenes from nitrobenzene. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Wang, Z., et al. (2022). Triggered azobenzene-based prodrugs and drug delivery systems. Journal of Controlled Release. Available at: [Link]

-

Eilhard Mitscherlich. (n.d.). Retrieved January 4, 2026, from [Link]

-

Eilhard Mitscherlich - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

- Preparation method of azobenzene compounds. (2010). Google Patents.

-

Eilhard Mitscherlich - Oxford Reference. (n.d.). Retrieved January 4, 2026, from [Link]

-

Eilhardt Mitscherlich | Organic Chemistry, Crystallography, Isomerism - Britannica. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. Azobenzene - Wikipedia [en.wikipedia.org]

- 2. Azobenzene and light: A journey through history - American Chemical Society [acs.digitellinc.com]

- 3. books.rsc.org [books.rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. encyclopedia.com [encyclopedia.com]

- 6. oxfordreference.com [oxfordreference.com]

- 7. Eilhardt Mitscherlich | Organic Chemistry, Crystallography, Isomerism | Britannica [britannica.com]

- 8. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] The Cis-form of Azobenzene | Semantic Scholar [semanticscholar.org]

- 11. The absorption spectrum of cis-azobenzene [ouci.dntb.gov.ua]

- 12. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 16. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Mechanistic Landscape of Azobenzene

Abstract

Azobenzene and its derivatives represent a cornerstone of photoswitchable chemistry, offering precise spatiotemporal control over molecular geometry. This capability has positioned them as indispensable tools in fields ranging from materials science to the sophisticated realm of photopharmacology.[1][2][3][4] This technical guide provides a comprehensive exploration of the primary synthetic methodologies for accessing the azobenzene core, coupled with a deep dive into the mechanistic underpinnings of its celebrated E/Z photoisomerization. We will dissect the causality behind common synthetic routes, including the Baeyer-Mills reaction, diazo coupling, and reductive methods, while elucidating the competing photochemical pathways that govern its switching behavior. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical foundation and practical insights into the world of azobenzenes.

The Azobenzene Core: A Nexus of Synthesis and Function

The utility of an azobenzene-based molecular switch is fundamentally dictated by its substitution pattern, which in turn is governed by the chosen synthetic strategy. The ability to install specific functional groups onto the aryl rings is paramount for tuning the molecule's photochemical properties and for its conjugation to systems of interest. The core structure, characterized by the N=N double bond, gives rise to two geometric isomers: the planar, thermodynamically stable E (trans) isomer and the non-planar, metastable Z (cis) isomer.[5][6] The transition between these states, triggered by light, results in a significant change in the end-to-end distance of the molecule, a property that is harnessed in numerous applications.[6]

Synthetic Strategies: Accessing the Azobenzene Scaffold

The synthesis of azobenzenes can be broadly categorized into three classical and highly utilized methods, each with distinct advantages and substrate scope considerations.

The Baeyer-Mills Reaction: Condensation of Anilines and Nitrosobenzenes

First described by Baeyer in 1874 and further explored by Mills, this reaction remains a robust method for the synthesis of non-symmetric azobenzenes.[7][8][9] The core of this reaction is the condensation between an electron-rich aniline and an electron-poor nitrosobenzene, typically under acidic or basic conditions.[7][8][9]

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electrophilic nitrogen of the nitroso group.[7][8] The choice of an electron-rich aniline enhances its nucleophilicity, while an electron-poor nitrosobenzene increases the electrophilicity of the nitroso nitrogen, thereby accelerating the key condensation step. Subsequent dehydration yields the final azobenzene product.

Caption: Nucleophilic attack of aniline on nitrosobenzene followed by dehydration.

Diazotization and Azo Coupling: A Workhorse for Azo Dyes

This is arguably the most classical and widely employed method for azobenzene synthesis, particularly in the dye industry.[10] The two-step process involves the diazotization of a primary aromatic amine, followed by an electrophilic aromatic substitution reaction with an electron-rich coupling component.[11]

Causality in Experimental Design:

-

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[12] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.[11]

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is immediately reacted with an electron-rich aromatic compound such as a phenol, naphthol, or another aniline.[11] The strong activation provided by the hydroxyl or amino group of the coupling partner is necessary for the electrophilic substitution to occur. The pH of the coupling medium is a crucial parameter: mildly alkaline conditions are used for phenols, while acidic to neutral conditions are preferred for amine coupling partners.[11]

Caption: Low-temperature diazotization followed by electrophilic coupling.

Reductive Coupling of Nitroaromatics

Symmetrical azobenzenes can be efficiently synthesized through the partial reduction of nitroaromatics. A variety of reducing agents and catalytic systems have been developed for this transformation.[13][14]

Mechanistic Considerations: The reduction of a nitro group proceeds through several intermediates. The key to forming the azobenzene is the condensation of two of these intermediates: nitrosobenzene and N-phenylhydroxylamine.[15][16] Controlling the reduction potential of the system is paramount to stop the reaction at the azobenzene stage and prevent over-reduction to the corresponding aniline.[15][17] Catalytic systems often employ metals like palladium, nickel, or iron.[15][18] More sustainable methods, including electrocatalytic approaches using samarium diiodide (SmI2) or other mediators, have also been developed to avoid stoichiometric and often harsh reducing agents.[19][20]

The Photochemical Isomerization Mechanism: A Tale of Two Pathways

The defining characteristic of azobenzene is its ability to undergo reversible isomerization upon irradiation with light.[6] The stable E-isomer can be converted to the Z-isomer with UV light, while the reverse process can be triggered with visible light or occurs thermally.[21] This switching behavior is governed by transitions between electronic states, and the subsequent relaxation pathways have been a subject of extensive computational and experimental investigation.[22][23][24]

The two primary mechanisms proposed are rotation around the N=N bond and inversion at one of the nitrogen centers.[23][25]

-

Rotation Pathway: This mechanism involves a twisting motion around the central N=N double bond. It is often considered the dominant pathway for photoisomerization following excitation to the S1 (n→π*) state, as it can provide a barrierless route to a conical intersection where the molecule can efficiently return to the ground state as either the E or Z isomer.[22][23]

-

Inversion Pathway: This pathway involves the in-plane movement of one of the phenyl rings, proceeding through a linear-like transition state. In the ground state (S0), the inversion pathway is generally preferred for thermal isomerization.[22] Some studies suggest that upon excitation to the S2 (π→π*) state, an inversion-based mechanism may become competitive with rotation.[5][25]

Caption: Competing rotation and inversion pathways for photoisomerization.

Spectroscopic Characterization and Quantitative Data

UV-visible spectroscopy is the primary tool for monitoring azobenzene isomerization due to the distinct and well-separated absorption bands of the two isomers.[21] The E-isomer has a strong π-π* transition in the UV region and a weak, symmetry-forbidden n-π* transition in the visible region.[21] Upon conversion to the Z-isomer, the π-π* band intensity decreases significantly, while the n-π* band gains intensity.[21]

| Isomer | Transition | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| E | π-π | ~320-350 | > 20,000 |

| n-π | ~440-450 | < 1,000 | |

| Z | π-π | ~280 | ~5,000 |

| n-π | ~440-450 | > 1,000 | |

| Note: Values are approximate and can vary significantly with substitution and solvent.[21][26] |

Experimental Protocol: Synthesis of Azobenzene via Diazotization

This protocol describes the synthesis of a simple azobenzene dye, demonstrating the principles of diazotization and azo coupling.

Safety Precaution: This experiment must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Aromatic amines are toxic and should be handled with care. Diazonium salts can be explosive when dry and should be kept in solution and used immediately.

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Deionized Water

-

Beakers, Erlenmeyer flasks, magnetic stirrer, and filtration apparatus

Procedure:

-

Preparation of Diazonium Salt Solution: a. In a 100 mL beaker, dissolve a specific molar amount of aniline in a solution of concentrated HCl and water. b. Cool this solution to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, prepare an aqueous solution of sodium nitrite (a slight molar excess relative to aniline). d. Cool the sodium nitrite solution in the ice bath. e. Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with vigorous stirring, ensuring the temperature remains below 5 °C.[11] A pale, slightly turbid solution of the benzenediazonium salt will form. Use this solution immediately in the next step.

-

Preparation of Coupling Solution: a. In a 250 mL beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide. b. Cool this alkaline phenol solution to 0-5 °C in an ice bath.[27]

-

Azo Coupling Reaction: a. While stirring the cold alkaline phenol solution, slowly add the freshly prepared, cold diazonium salt solution.[11][27] b. A brightly colored precipitate should form immediately. c. Continue stirring the reaction mixture in the ice bath for an additional 10-30 minutes to ensure the reaction goes to completion.[11]

-

Isolation and Purification: a. Isolate the solid product by vacuum filtration. b. Wash the product on the filter paper with a small amount of cold water to remove any unreacted salts. c. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain a purified product.

Applications in Drug Development and Beyond

The ability to control molecular shape with light has profound implications for medicinal chemistry and drug development.[1][2] Azobenzene moieties have been incorporated into bioactive molecules to create "photopharmaceuticals," where the biological activity of a drug can be turned on or off with light. This offers the potential for highly targeted therapies with reduced side effects. Furthermore, the cleavable nature of the azo bond under hypoxic conditions, such as those found in the colon or in solid tumors, is exploited in prodrug design for targeted drug delivery.[2][28] Beyond medicine, azobenzenes are integral to the development of light-responsive materials, molecular machines, and optical data storage systems.[29]

References

- 1. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Hydrazine synthesis by azo compound reduction [organic-chemistry.org]

- 15. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cuhk.edu.hk [cuhk.edu.hk]

- 28. Using Theory To Extend the Scope of Azobenzene Drugs in Chemotherapy: Novel Combinations for a Specific Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

The Quantum Yield of Azobenzene Photoisomerization: A Technical Guide for Researchers

This guide provides an in-depth exploration of the photoisomerization quantum yield of azobenzene and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, measurement methodologies, and key factors that govern this critical photophysical parameter. By synthesizing theoretical foundations with practical, field-proven insights, this guide aims to empower researchers to design more efficient photoswitchable systems for a wide array of applications, from targeted drug delivery to advanced materials.

Introduction: The Essence of a Molecular Switch

Azobenzene and its derivatives are archetypal molecular photoswitches, capable of reversible isomerization between their thermally stable trans (E) and metastable cis (Z) forms upon irradiation with light of specific wavelengths.[1][2] This process is the foundation of their application in areas ranging from photopharmacology to smart materials.[3][4] The efficiency of this light-induced transformation is quantified by the photoisomerization quantum yield (Φ), a parameter of paramount importance for the design and optimization of any azobenzene-based technology. The quantum yield is defined as the number of molecules that successfully isomerize for each photon absorbed by the system.[5]

The trans isomer typically exhibits a strong π→π* absorption band in the UV region (around 320-350 nm) and a weaker, symmetry-forbidden n→π* band in the visible region (around 440 nm).[2][6] The cis isomer also has a distinct absorption spectrum.[6] Irradiation within these absorption bands can trigger both forward (trans to cis) and reverse (cis to trans) isomerization. The composition of the resulting photostationary state (PSS), an equilibrium mixture of the two isomers under continuous irradiation, is determined by the quantum yields of the forward and reverse reactions at the excitation wavelength.[3][6]

The Photoisomerization Mechanism: A Tale of Two Pathways

The photoisomerization of azobenzene is a complex process that violates Kasha's rule, meaning the outcome of the photochemical reaction can depend on which electronic state is initially excited.[2] Upon absorption of a photon, the azobenzene molecule is promoted to an excited electronic state (S₁ or S₂). The subsequent relaxation to the ground state (S₀) can proceed through different pathways, leading to either the original or the isomerized form. Two primary mechanisms have been proposed for the isomerization in the excited state: rotation and inversion.[1][7]

-

Rotation: This mechanism involves the twisting of the phenyl rings around the N=N double bond.

-

Inversion: This pathway proceeds through a planar transition state where one of the nitrogen atoms becomes sp-hybridized.

The prevailing mechanism can be influenced by the substitution pattern on the azobenzene core and the surrounding environment.[1] A simplified Jablonski diagram illustrates the key electronic transitions and relaxation pathways involved in azobenzene photoisomerization.

Caption: Simplified Jablonski diagram of azobenzene photoisomerization.

Determining the Quantum Yield: Experimental Approaches

Accurate determination of the photoisomerization quantum yield is crucial for characterizing and comparing different azobenzene derivatives. Several experimental techniques can be employed, with UV-Vis spectrophotometry being the most common.

UV-Vis Spectrophotometry

This method relies on monitoring the changes in the absorption spectrum of an azobenzene solution upon irradiation.[8] By knowing the photon flux of the light source and the molar absorption coefficients of the trans and cis isomers, the quantum yield can be calculated from the initial rate of isomerization.

Experimental Protocol: Quantum Yield Determination using UV-Vis Spectrophotometry

-

Sample Preparation: Prepare a dilute solution of the azobenzene derivative in a suitable solvent in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.8-1.0 at the wavelength of maximum absorption (λ_max) of the trans isomer.[8][9]

-

Initial Spectrum: Record the UV-Vis spectrum of the solution before irradiation. This spectrum represents the pure trans isomer.

-

Irradiation: Irradiate the sample with a monochromatic light source at a wavelength where the trans isomer absorbs. A temperature-controlled cuvette holder and stirring are recommended to ensure uniform irradiation and temperature.[6][9]

-

Spectral Monitoring: Record the UV-Vis spectra at regular time intervals during irradiation.[8]

-

Data Analysis:

-

Determine the concentration of the cis isomer formed at each time point by deconvoluting the spectra, using the known molar absorption coefficients of the pure trans and cis isomers.

-

Plot the change in concentration of the trans isomer versus the number of photons absorbed. The initial slope of this plot is the quantum yield.

-

The number of photons absorbed can be determined using chemical actinometry or a calibrated photodiode.[10][11]

-

Chemical Actinometry

Chemical actinometry is a standard method for measuring photon flux.[10][12] It utilizes a chemical reaction with a well-characterized quantum yield. The potassium ferrioxalate actinometer is a widely used standard for the UV and visible regions.[11] Azobenzene itself can also be used as an actinometer, provided its quantum yield in the specific solvent and at the given wavelength is accurately known.[13][14]

Caption: Experimental workflow for quantum yield determination.

Factors Influencing the Quantum Yield

The photoisomerization quantum yield of azobenzene is not an intrinsic constant but is highly sensitive to a variety of internal and external factors. Understanding these influences is key to rationally designing photoswitches with desired properties.

Substituent Effects

The electronic nature and position of substituents on the phenyl rings have a profound impact on the spectroscopic properties and quantum yields of azobenzene derivatives.[15][16]

-

Electron-donating and electron-withdrawing groups: The introduction of push-pull systems, with an electron-donating group on one ring and an electron-withdrawing group on the other, can significantly alter the energy levels of the excited states and influence the isomerization pathway.[17][18]

-

Ortho-substitution: Steric hindrance and electronic effects from ortho-substituents can modify the planarity of the molecule and affect the thermal stability of the cis isomer.[3] For instance, ortho-fluoro substitution has been shown to increase the lifetime of the cis isomer.[3]

-

Heteroaromatic rings: Replacing one or both phenyl rings with heteroaromatic moieties, such as pyrazoles, can lead to higher quantum yields and longer thermal half-lives of the metastable state.[16][19]

| Azobenzene Derivative | Solvent | Excitation Wavelength (nm) | Φ_(trans→cis) | Φ_(cis→trans) | Reference |

| Azobenzene | Methanol | 313 | ~0.1-0.3 | ~0.3-0.5 | [20] |

| Azobenzene | Methanol | 365 | 0.11 | 0.49 | [21] |

| Azobenzene | Isooctane | 313 | 0.25 | 0.52 | [4] |

| 4-Aminoazobenzene | Various | - | Varies | Varies | [22] |

| Phenylazopyrazoles | Various | 365 | Increased yields | - | [16] |

Table 1: A comparative summary of reported quantum yields for azobenzene and its derivatives. Note that values can vary depending on the specific experimental conditions.

Environmental Factors

The local environment surrounding the azobenzene molecule plays a critical role in modulating its photoisomerization efficiency.

-

Solvent Polarity and Viscosity: The polarity of the solvent can influence the relative stability of the ground and excited states, thereby affecting the quantum yield.[23][24] While some studies report a strong dependence of isomerization rates on polarity, others suggest that viscosity has a more dominant effect, particularly on the thermal relaxation process.[1][23]

-

Temperature: For free azobenzene in solution, the photoisomerization quantum yield is largely independent of temperature.[5][25][26] However, when azobenzene is incorporated into a constrained environment, such as a DNA helix, the trans-to-cis quantum yield can become strongly temperature-dependent.[5][25][26]

-

Matrix and Confinement: The local environment's rigidity significantly impacts the isomerization process. When embedded in polymers, DNA, or other macromolecules, the quantum yield is often reduced due to steric constraints that hinder the necessary conformational changes.[27] For instance, the quantum yield for trans-to-cis photoisomerization is significantly decreased when azobenzene is incorporated into single-stranded DNA and further reduced in double-stranded DNA.[27]

Theoretical Considerations and Future Directions

Computational chemistry plays an increasingly important role in understanding and predicting the photoisomerization behavior of azobenzene derivatives.[22][28] High-level ab initio calculations and quantum dynamics simulations can provide detailed insights into the excited-state potential energy surfaces and the dynamics of the isomerization process.[28] These theoretical approaches, in conjunction with experimental studies, are paving the way for the rational design of novel photoswitches with tailored properties.

Recent advances include the use of machine learning potentials to rapidly predict the quantum yields and thermal half-lives of a large number of azobenzene derivatives, accelerating the discovery of new photoswitches for specific applications.[7][29] The continued development of both experimental techniques and theoretical models will undoubtedly lead to a deeper understanding of azobenzene photoisomerization and unlock new possibilities in fields ranging from medicine to materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. technoprocur.cz [technoprocur.cz]

- 11. hepatochem.com [hepatochem.com]

- 12. kgroup.du.edu [kgroup.du.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. beilstein-archives.org [beilstein-archives.org]

- 20. researchgate.net [researchgate.net]

- 21. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Collection - Temperature-Dependent Photoisomerization Quantum Yields for Azobenzene-Modified DNA - The Journal of Physical Chemistry C - Figshare [figshare.com]

- 27. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. cis → trans photoisomerisation of azobenzene: a fresh theoretical look - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 29. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Classification of Azobenzene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Azobenzene and its derivatives are a cornerstone of photoswitchable chemistry, offering precise spatiotemporal control over molecular systems. Their reversible trans-cis isomerization, triggered by light, underpins a vast array of applications, from targeted drug delivery to molecular machinery.[1][2][3] A thorough understanding of their spectroscopic properties is paramount for the rational design and implementation of these molecular switches. This guide provides a comprehensive technical overview of the spectroscopic classification of azobenzene derivatives, synthesizing foundational principles with field-proven insights. We will delve into the key spectroscopic techniques, explain the causality behind experimental choices, and provide actionable protocols for characterization.

The Photochemical Heart of Azobenzene: trans-cis Isomerization

The defining characteristic of azobenzene is its ability to undergo reversible photoisomerization between a thermally stable trans (E) isomer and a metastable cis (Z) isomer.[1][4] This transformation, induced by specific wavelengths of light, results in significant changes to the molecule's geometry, dipole moment, and electronic properties.[1] The trans isomer is nearly planar, while the cis isomer adopts a non-planar conformation.[5] This fundamental structural change is the basis for its function as a molecular switch. The reverse cis to trans isomerization can be triggered by light or can occur thermally in the dark.[4]

The spectroscopic signatures of the trans and cis isomers are distinct, allowing for their unambiguous identification and quantification. The electronic absorption spectra of azobenzene derivatives are typically characterized by two main absorption bands: a high-intensity π-π* transition in the ultraviolet (UV) region and a lower-intensity n-π* transition in the visible region.[6][7] The wavelengths at which these transitions occur are highly dependent on the substitution pattern on the aromatic rings.[4][6][7]

A Framework for Classification: Three Principal Classes

Based on their spectroscopic properties, azobenzene derivatives are generally categorized into three main classes.[4][6] This classification provides a valuable framework for predicting and understanding their photochemical behavior.

-

Azobenzene-type: These molecules, similar to the unsubstituted azobenzene, exhibit a well-separated, low-intensity n-π* band in the visible region and a high-intensity π-π* band in the UV region.[6]

-

Aminoazobenzenes: Derivatives with electron-donating groups, such as amino groups, at the ortho or para positions are classified as aminoazobenzenes.[6] Their n-π* and π-π* bands are often closely spaced and can appear in the visible region.[6]

-

Pseudo-stilbenes: This class is characterized by a "push-pull" configuration, with an electron-donating group at one end of the molecule and an electron-withdrawing group at the other (typically at the 4 and 4' positions).[6] This arrangement leads to a strongly asymmetric electron distribution, causing the absorption spectra of the trans and cis isomers to overlap significantly.[6] Consequently, a single wavelength of visible light can induce both forward and reverse isomerization.[6]

Core Spectroscopic Techniques for Characterization

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of azobenzene derivatives. Each technique provides unique and complementary information about the structure, isomerization state, and dynamics of these photoswitches.

UV-Visible (UV-Vis) Spectroscopy: The Workhorse for Monitoring Isomerization

UV-Vis spectroscopy is the most common and straightforward technique for monitoring the photoisomerization of azobenzene derivatives.[8][9][10] The distinct absorption spectra of the trans and cis isomers allow for the quantification of their relative populations in a sample.

Causality of Spectral Changes:

-

trans Isomer: Typically exhibits a strong π-π* absorption band in the near-UV region (~320-350 nm) and a weak, often symmetry-forbidden, n-π* band in the visible region (~440-450 nm).[9][11]

-

cis Isomer: Upon isomerization to the cis form, the intensity of the π-π* band significantly decreases, while the intensity of the n-π* band increases.[12]

Experimental Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy [8]

Objective: To determine the absorption maxima of the trans and cis isomers and monitor the kinetics of photoisomerization.

Materials:

-

Azobenzene derivative solution of known concentration in a suitable solvent (e.g., methanol, acetonitrile, DMSO).

-

Quartz cuvette (1 cm path length).

-

UV-Vis spectrophotometer.

-

Light source for photoisomerization (e.g., UV lamp at ~365 nm for trans-to-cis, visible light source > 400 nm for cis-to-trans).

Procedure:

-

Baseline Spectrum: Record the initial absorption spectrum of the solution in the dark. This spectrum represents the thermally stable trans isomer.

-

Photoisomerization (trans to cis): Irradiate the sample in the cuvette with a UV light source. Record the absorption spectrum at regular intervals until a photostationary state (PSS) is reached, where no further spectral changes are observed.

-

Photoisomerization (cis to trans): Subsequently, irradiate the sample with a visible light source to drive the isomerization back to the trans form. Again, record spectra at regular intervals.

-

Thermal Relaxation: To measure the thermal back-isomerization, keep the PSS solution (rich in the cis isomer) in the dark at a controlled temperature and record the spectra over time until the initial trans spectrum is recovered.

Data Analysis:

-

Identify the isosbestic point(s), where the absorbance remains constant throughout the isomerization process. This indicates a clean conversion between two species.

-

The concentration of each isomer at any given time can be calculated using the Beer-Lambert law, provided the molar extinction coefficients of the pure isomers are known.[9]

Diagram: Experimental Workflow for UV-Vis Monitoring

Caption: Workflow for monitoring azobenzene photoisomerization using UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous characterization and quantification of azobenzene isomers.[1] It provides detailed structural information at the atomic level, allowing for the clear differentiation between the E and Z forms.[1]

Causality of NMR Signal Differences:

The structural differences between the E and Z isomers lead to distinct NMR signatures:

-

¹H NMR: In the planar E-isomer, the phenyl rings are spatially distant. In the non-planar Z-isomer, the two phenyl rings are in close proximity. This proximity causes the protons of one ring to be located in the shielding cone of the other ring's π-electron system, resulting in an upfield shift of the aromatic proton signals compared to the E-isomer.[1]

-

¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the phenyl rings are also affected by the isomerization, providing another layer of structural confirmation.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides information about through-space correlations between protons. In the Z-isomer, NOE cross-peaks will be observed between the protons of the two different phenyl rings due to their spatial proximity, which are absent in the E-isomer.

Experimental Protocol: NMR Analysis of Azobenzene Isomers [1][9]

Objective: To obtain detailed structural information to confirm the covalent attachment and stereochemistry of the azobenzene moiety.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of at least 1-5 mg/mL for ¹H NMR.

Procedure:

-

Acquire Spectra of the Stable Isomer: Record the ¹H and ¹³C NMR spectra of the sample in its thermally stable (trans) state.

-

In-situ Irradiation: If possible, irradiate the sample inside the NMR spectrometer using a fiber-optic cable coupled to a light source to generate the cis isomer.

-

Acquire Spectra of the Isomeric Mixture: Acquire NMR spectra during and after irradiation to observe the appearance of new signals corresponding to the cis isomer and the disappearance of the trans isomer signals.

-

Acquire 2D NMR Spectra: For unambiguous assignment, acquire 2D NMR spectra such as COSY, HSQC, HMBC, and NOESY on the sample containing a significant population of the cis isomer.

Data Analysis:

-

Compare the ¹H and ¹³C chemical shifts of the two isomers.

-

Analyze the NOESY spectrum for the presence of intermolecular cross-peaks between the phenyl rings to definitively identify the cis isomer.

-

Integrate the signals of the trans and cis isomers in the ¹H NMR spectrum to determine their relative concentrations.

Vibrational Spectroscopy (FTIR and Raman): Probing Functional Groups and Molecular Symmetry

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule. These techniques are particularly useful for identifying specific functional groups and for probing changes in molecular symmetry upon isomerization.

Causality of Vibrational Band Changes:

-

FTIR: The N=N stretching vibration in azobenzene derivatives can be observed in the IR spectrum, although its intensity can be weak. More importantly, the presence of specific substituents can be confirmed by their characteristic vibrational bands. For example, the incorporation of an azide group (-N₃) is readily identified by a strong, sharp band around 2100 cm⁻¹.[9]

-

Raman: The N=N stretching vibration is often more intense in the Raman spectrum compared to the IR spectrum due to the change in polarizability during the vibration. Changes in the Raman spectrum can also reflect the change in molecular symmetry between the trans (often centrosymmetric or C₂h) and cis (non-centrosymmetric or C₂) isomers.

Fluorescence Spectroscopy: An Emerging Frontier